Hydrazine;pyridine-2,4-dicarboxylic acid
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
666707-29-5 |
|---|---|
Molecular Formula |
C7H9N3O4 |
Molecular Weight |
199.16 g/mol |
IUPAC Name |
hydrazine;pyridine-2,4-dicarboxylic acid |
InChI |
InChI=1S/C7H5NO4.H4N2/c9-6(10)4-1-2-8-5(3-4)7(11)12;1-2/h1-3H,(H,9,10)(H,11,12);1-2H2 |
InChI Key |
DQSPJLCADDJZIA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN=C(C=C1C(=O)O)C(=O)O.NN |
Origin of Product |
United States |
Synthetic Methodologies and Pathways for Hydrazine;pyridine 2,4 Dicarboxylic Acid Systems
Direct Synthetic Routes to Hydrazine-Pyridine-2,4-dicarboxylic Acid Adducts and Salts
The most direct approach to forming adducts and salts of hydrazine (B178648) and pyridine-2,4-dicarboxylic acid involves the straightforward acid-base reaction between the two components. Pyridine-2,4-dicarboxylic acid, also known as lutidinic acid, can react with hydrazine, a base, to form stable hydrazinium (B103819) salts. akjournals.com The nature of the resulting salt is highly dependent on the stoichiometry of the reactants. akjournals.com
Solvent-Mediated Crystallization and Salt Formation
The formation of hydrazinium pyridinedicarboxylates is typically achieved through neutralization reactions in an aqueous medium. akjournals.comresearchgate.net The solvent, usually water, facilitates the ionization of both the pyridine-2,4-dicarboxylic acid and the hydrazine hydrate (B1144303), allowing for the formation of the salt which can then be isolated by crystallization.
Research has detailed the preparation of hydrazinium salts of various pyridinedicarboxylic acids, including the 2,4-isomer, by reacting the acid with hydrazine hydrate in specific molar ratios in an aqueous solution. akjournals.com This method has been successfully used to prepare both monohydrazinium and dihydrazinium salts. For instance, monohydrazinium salts generally present as anhydrous, while dihydrazinium salts have been observed to be monohydrated. akjournals.com Infrared spectroscopy confirms the formation of these salts, with the characteristic N-N stretching frequency of the hydrazinium ion (N₂H₅⁺) appearing in the 950-970 cm⁻¹ region. akjournals.com
pH-Controlled Reaction Conditions for Adduct Speciation
Control over the stoichiometry of the acid and base is the primary method for controlling the speciation of the resulting adduct. akjournals.com This stoichiometric control is fundamentally a method of managing the reaction's pH to favor the formation of a specific salt. For example, reacting pyridine-2,4-dicarboxylic acid (H₂A) with hydrazine (N₂H₄) in a 1:1 molar ratio favors the formation of the monohydrazinium salt (N₂H₅HA), whereas a 1:2 molar ratio favors the dihydrazinium salt ((N₂H₅)₂A). akjournals.com
The principle of pH control is also critical during the synthesis and purification of the precursor, pyridine-2,4-dicarboxylic acid itself. In one patented process, after alkaline hydrolysis of a precursor, the product solution is carefully acidified to a pH of 1.5 using concentrated hydrochloric acid to precipitate the dicarboxylic acid. nih.gov Further purification can involve re-suspending the solid in water and adjusting the pH to 1 before heating and cooling to crystallize the final product. nih.gov This demonstrates the critical role of pH in the isolation and stability of the acidic species that subsequently reacts with hydrazine.
Synthesis of Pyridine-2,4-dicarboxylic Dihydrazides and Related Derivatives
Beyond simple salts, pyridine-2,4-dicarboxylic acid is a key precursor for the synthesis of its dihydrazide and related compounds. These derivatives are typically formed through the reaction of hydrazine with an activated form of the dicarboxylic acid, such as an ester or an acyl chloride.
Hydrazinolysis Reactions of Pyridine (B92270) Carboxylic Esters
Hydrazinolysis is a standard and widely used method for converting carboxylic esters into their corresponding hydrazides. The synthesis of pyridine-2,4-dicarboxylic dihydrazide can be achieved through the reaction of a corresponding diester, such as diethyl pyridine-2,4-dicarboxylate, with hydrazine hydrate. This reaction is typically carried out by refluxing the reactants in a suitable solvent, such as methanol (B129727) or ethanol (B145695).
Studies on related structures have established the general viability of this method. For example, the synthesis of 4-chloro-pyridine-2-carboxylic acid hydrazide is accomplished by reacting methyl 4-chloropicolinate with hydrazine hydrate in methanol. researchgate.net Research into the hydrazinolysis of various pyridinedicarboxylic acid derivatives has shown that the reaction's success can be influenced by steric factors. google.com For instance, bulky substituents near the ester groups can hinder the reaction. google.com
| Starting Material | Reagents | Product | Reference |
| Diethyl pyridine-2,4-dicarboxylate | Hydrazine Hydrate, Ethanol | Pyridine-2,4-dicarboxylic dihydrazide | General Method |
| Methyl 4-chloropicolinate | Hydrazine Hydrate, Methanol | 4-Chloro-pyridine-2-carboxylic acid hydrazide | researchgate.net |
Condensation Reactions with Hydrazine and its Derivatives
Condensation reactions provide an alternative route to hydrazides, often involving the activation of the carboxylic acid groups. A common strategy involves converting the pyridine-2,4-dicarboxylic acid into its more reactive diacyl chloride. This is typically done by treating the diacid with a chlorinating agent like oxalyl chloride or thionyl chloride. The resulting diacyl chloride is then reacted with hydrazine or a hydrazine derivative to yield the desired dihydrazide. This method is analogous to the synthesis of pyridine-2,6-dicarboxamides, where the diacyl chloride is reacted with various amines. organic-chemistry.org
More recent synthetic developments include transition-metal-free methods for hydrazide synthesis. One such method involves the reaction of activated amides with hydrazine in an aqueous environment at room temperature to afford acyl hydrazides in good yields. This approach avoids harsh reagents and conditions, offering a milder alternative for synthesis.
| Method | Activation Step | Reaction with Hydrazine | Key Features |
| Acyl Chloride Route | Pyridine-2,4-dicarboxylic acid + Oxalyl Chloride | Pyridine-2,4-dicarbonyl dichloride + Hydrazine | Highly reactive intermediate; versatile method. organic-chemistry.org |
| Activated Amide Route | Formation of an activated amide from the dicarboxylic acid | Activated amide + Hydrazine | Transition-metal-free; occurs in aqueous media at 25 °C. |
Design of Precursors for Targeted Derivatization
The synthesis of the target hydrazine-containing systems is fundamentally dependent on the availability and purity of the starting material, pyridine-2,4-dicarboxylic acid. Several synthetic pathways to this key precursor have been developed from different starting materials.
One industrial process involves the alkaline hydrolysis of 4-cyano-2-pyridinecarboxamide. nih.gov This precursor is itself prepared by reacting 4-cyanopyridine (B195900) with formamide (B127407) in the presence of a peroxodisulfate. nih.gov This multi-step process converts a readily available cyanopyridine into the desired dicarboxylic acid.
Another established route is the oxidation of quinoline. A three-step method involving oxidation, alkalization, and acidification can be used to synthesize 2,3-pyridine-dicarboxylic acid from quinoline, and similar principles can be applied for other isomers. The oxidation of substituted pyridines, such as 2,6-dimethylpyridine, is also a viable method for producing the corresponding dicarboxylic acid. These varied approaches allow for the selection of a synthetic route based on the availability and cost of the ultimate starting materials, ensuring a steady supply of the pyridine-2,4-dicarboxylic acid precursor for subsequent derivatization with hydrazine.
| Precursor | Key Reagents | Product | Reference |
| 4-Cyanopyridine | Formamide, Ammonium peroxodisulfate, NaOH, HCl | Pyridine-2,4-dicarboxylic acid | nih.gov |
| Quinoline | Sodium chlorate, Cupric sulfate, Sulfuric acid | Pyridine-2,3-dicarboxylic acid | |
| 2,6-Dichloropyridine | Magnesium, Carbon dioxide | Pyridine-2,6-dicarboxylic acid |
Mechanistic Investigations of Reaction Pathways for Compound Formation
Detailed mechanistic investigations into the direct formation of Hydrazine;pyridine-2,4-dicarboxylic acid are sparse. However, the formation is conceptually a straightforward acid-base reaction or a co-crystallization process. The pyridine-2,4-dicarboxylic acid possesses two carboxylic acid functional groups, which are acidic, and a pyridine nitrogen, which is basic. Hydrazine is a basic compound.
The primary interaction leading to the formation of this compound is the proton transfer from the acidic carboxylic acid groups of pyridine-2,4-dicarboxylic acid to the basic nitrogen atoms of hydrazine.
Hypothesized Reaction Pathway:
Protonation of Hydrazine: In a solution, the carboxylic acid groups of pyridine-2,4-dicarboxylic acid can deprotonate. The lone pair of electrons on a nitrogen atom of the hydrazine molecule acts as a Brønsted-Lowry base, accepting a proton (H⁺) from one of the carboxylic acid groups. Given that pyridine-2,4-dicarboxylic acid has two such groups, this process can potentially occur twice.
Ionic Bond Formation: The resulting pyridinedicarboxylate anion and the hydrazinium cation(s) are then held together by electrostatic attraction, forming an ionic salt.
While dedicated studies on this specific compound's formation mechanism are not prominent, research on related systems offers valuable insights. For instance, the synthesis of various metal-organic frameworks and coordination polymers often involves pyridine dicarboxylic acids. nih.gov These studies, while focused on metal coordination, inherently involve the deprotonation of the carboxylic acid groups, a step central to the formation of the hydrazine salt.
Furthermore, the synthesis of various hydrazides from pyridine carboxylic acids is a well-documented area of research. acs.org These reactions typically involve the activation of the carboxylic acid (e.g., conversion to an ester or acid chloride) followed by nucleophilic attack by hydrazine. While this leads to a covalent bond and a different product (a hydrazide), the initial interactions and reactivity principles are related.
Mechanistic studies on the reactions of hydrazines with other carbonyl compounds, such as β-dicarbonyls, have been explored in detail, including computational studies to rationalize the reaction outcomes. researchgate.netcdnsciencepub.com These studies delve into the nucleophilicity of hydrazine and the various potential reaction pathways, which can be complex. Although the reaction with a simple carboxylic acid is more straightforward, these related studies underscore the fundamental reactivity of the hydrazine moiety.
In the absence of direct experimental or computational studies on the formation of this compound, the most logical mechanistic pathway is a simple acid-base neutralization.
Advanced Structural Elucidation and Solid State Characterization
Single-Crystal X-ray Diffraction (SC-XRD) Analysis
Single-crystal X-ray diffraction (SC-XRD) is the definitive method for determining the three-dimensional atomic arrangement of a crystalline solid. For hydrazine (B178648);pyridine-2,4-dicarboxylic acid, this technique reveals precise details about its molecular structure, conformation, and the intricate network of intermolecular forces that stabilize the crystal lattice. While specific crystallographic data for this exact compound is not widely published, analysis of closely related structures, such as cocrystals of pyridine-2,4-dicarboxylic acid with other molecules like serine nih.gov and hydrazine adducts with analogous dicarboxylic acids researchgate.netscielo.org.za, provides a robust framework for understanding its solid-state characteristics.
In the solid state, the compound exists as an ionic salt, composed of a hydrazinium (B103819) cation (N₂H₅⁺) and a pyridine-2,4-dicarboxylate anion. The pyridine-2,4-dicarboxylic acid molecule deprotonates at one or both of its carboxylic acid groups to form the anion. The geometry of the pyridine-2,4-dicarboxylate anion is largely planar due to the aromaticity of the pyridine (B92270) ring. researchgate.net
The two carboxylate groups are attached at the C2 and C4 positions of the pyridine ring. The relative orientation of these groups with respect to the ring can vary. In similar structures, carboxylate groups often exhibit a slight twist out of the plane of the aromatic ring. researchgate.net For instance, in an adduct with pyrazine-2,3-dicarboxylic acid, the carboxylate groups form dihedral angles of 1.7(2)° and 89.3(2)° with the ring. researchgate.net The C-O bond lengths within the deprotonated carboxylate group (COO⁻) are typically intermediate between a single and double bond, indicating resonance delocalization of the negative charge. scielo.org.za The hydrazinium cation (N₂H₅⁺) maintains its characteristic geometry.
The precise bond lengths and angles are critical for a complete description of the molecular geometry. The table below outlines typical bond-angle ranges for pyridine derivative co-crystals, which are indicative of a neutral co-former rather than a salt. mdpi.com However, in the case of a strong interaction with a base like hydrazine, salt formation is expected.
| Parameter | Typical Range | Indication |
| C–N–C bond angle (Pyridine Ring) | 117–118° | Neutral Pyridine |
| 120–122° | Pyridinium (B92312) Cation | |
| C=O Bond Length | ~1.21 Å | Carboxylic Acid |
| C-O(H) Bond Length | ~1.30 Å | Carboxylic Acid |
The crystal structure of hydrazine;pyridine-2,4-dicarboxylic acid is stabilized by an extensive and robust network of intermolecular hydrogen bonds. nih.gov The hydrazinium cation is an excellent hydrogen bond donor, with multiple N-H groups available for interaction. The pyridine-2,4-dicarboxylate anion acts as a versatile hydrogen bond acceptor through the carboxylate oxygen atoms and the pyridine ring nitrogen.
The primary hydrogen bonding interactions are strong N-H···O bonds between the hydrazinium cations and the carboxylate anions. scielo.org.za Additionally, N-H···N hydrogen bonds can form between the hydrazinium cation and the nitrogen atom of the pyridine ring. nih.gov These interactions link the ionic components into a three-dimensional supramolecular network, which is a common feature in the crystal structures of amino acid cocrystals and hydrazinium salts. nih.govscielo.org.za In related structures, these hydrogen bond networks can create complex motifs like molecular ribbons or layers. researchgate.net
| Interaction Type | Donor | Acceptor | Typical Distance (Å) |
| Hydrogen Bond | N-H (Hydrazinium) | O (Carboxylate) | 2.6 - 2.9 |
| Hydrogen Bond | N-H (Hydrazinium) | N (Pyridine) | 2.9 - 3.1 |
| π-π Stacking | Pyridine Ring | Pyridine Ring | > 3.6 |
The arrangement of molecules in a crystal is described by its space group and unit cell parameters. Organic salts and cocrystals like this frequently crystallize in common space groups such as the monoclinic P2₁/c or the triclinic P1̅. mdpi.comqu.edu.qa For example, a cocrystal of pyridine-2,4-dicarboxylic acid and serine crystallizes in the orthorhombic space group P2₁2₁2₁. nih.gov The specific symmetry determines how the ions are packed within the crystal lattice.
The packing is dictated by the need to maximize favorable interactions, particularly the strong hydrogen bonds. In the crystal structure of dihydrazinium oxalate (B1200264), each oxalate anion is surrounded by six hydrazinium cations through hydrogen bonding, creating a tightly bound three-dimensional network. scielo.org.za A similar high-density packing motif is expected for this compound, where the dicarboxylate anions and hydrazinium cations arrange to form a stable, charge-balanced, and sterically efficient structure.
Advanced Spectroscopic Characterization Techniques
Spectroscopic techniques are essential for confirming the identity and elucidating the structural features of the compound, especially in solution or when single crystals are unavailable.
NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
¹H NMR: The ¹H NMR spectrum of this compound in a suitable solvent (like D₂O or DMSO-d₆) would show distinct signals corresponding to the protons on the pyridine ring and the hydrazine moiety.
Pyridine Protons: The pyridine ring has three aromatic protons, which would appear as multiplets in the downfield region (typically 7.5-9.0 ppm) due to the electron-withdrawing effect of the nitrogen atom and carboxylate groups.
Hydrazine Protons: The protons of the hydrazinium ion (N₂H₅⁺) would likely appear as a broad signal due to chemical exchange with the solvent and nitrogen's quadrupole moment. In studies of reactions involving hydrazine, these signals can be complex. researchgate.net The chemical shift of N-H protons is highly dependent on solvent, concentration, and temperature. uni-muenchen.de
¹³C NMR: The ¹³C NMR spectrum provides information on the carbon skeleton.
Pyridine Carbons: The five carbon atoms of the pyridine ring would produce signals in the aromatic region (typically 120-150 ppm).
Carboxylate Carbons: The carbons of the two carboxylate groups (C=O) would appear significantly downfield (typically 160-175 ppm).
The table below summarizes the expected chemical shifts for the compound based on its constituent parts.
| Nucleus | Group | Expected Chemical Shift (ppm) | Notes |
| ¹H | Pyridine-H | 7.5 - 9.0 | Multiple signals, downfield due to deshielding. |
| ¹H | Hydrazine-H (N-H) | Variable (e.g., 4.0 - 9.0) | Often a broad signal, position is solvent-dependent. uni-muenchen.de |
| ¹³C | Pyridine-C | 120 - 150 | Five distinct signals expected. |
| ¹³C | Carboxylate-C (COO⁻) | 160 - 175 | Two signals for the C2 and C4 carboxyl groups. |
Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in the compound by probing their characteristic vibrational frequencies.
FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by absorptions from the carboxylate and hydrazinium ions.
N-H Vibrations: Broad, strong bands in the 3200-2600 cm⁻¹ region are characteristic of the N-H stretching vibrations in the hydrazinium cation, often overlapping with O-H stretches if any residual protonation of the carboxyl group exists. N-H bending vibrations appear around 1600-1500 cm⁻¹.
C=O Vibrations: The most prominent feature for the carboxylate anion is the strong asymmetric stretching vibration (νₐₛ(COO⁻)) typically found between 1610-1550 cm⁻¹, and a weaker symmetric stretch (νₛ(COO⁻)) between 1420-1300 cm⁻¹. The absence of a sharp C=O stretch around 1700 cm⁻¹ confirms the deprotonation of the carboxylic acid groups. researchgate.net
Pyridine Ring Vibrations: C=C and C=N stretching vibrations of the pyridine ring appear in the 1600-1400 cm⁻¹ region. researchgate.net
Raman Spectroscopy: Raman spectroscopy complements FT-IR, particularly for symmetric vibrations and the analysis of the carbon backbone. The symmetric breathing modes of the pyridine ring are often strong in the Raman spectrum, providing a clear fingerprint for the aromatic system. researchgate.net
The table below lists the expected key vibrational bands.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3200 - 2600 | ν(N-H) stretch | Hydrazinium (N₂H₅⁺) |
| 1610 - 1550 | νₐₛ(COO⁻) asymmetric stretch | Carboxylate (COO⁻) |
| 1600 - 1500 | δ(N-H) bend | Hydrazinium (N₂H₅⁺) |
| 1600 - 1400 | ν(C=C), ν(C=N) ring stretch | Pyridine Ring |
| 1420 - 1300 | νₛ(COO⁻) symmetric stretch | Carboxylate (COO⁻) |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis
Mass spectrometry is a fundamental technique for determining the molecular weight and elucidating the fragmentation pathways of chemical compounds. For the 1:1 adduct of hydrazine and pyridine-2,4-dicarboxylic acid, the expected molecular weight can be calculated from the sum of the molecular weights of its components.
The fragmentation of the parent molecule in the mass spectrometer would likely proceed through pathways characteristic of both the hydrazine and the dicarboxylic acid moieties. The pyridine-2,4-dicarboxylic acid component is expected to undergo decarboxylation, a common fragmentation pathway for carboxylic acids, leading to the loss of one or both carboxyl groups as carbon dioxide. The stability of the pyridine ring would likely result in its persistence as a significant fragment.
Table 1: Theoretical Mass Data for this compound
| Property | Value |
| Molecular Formula | C7H9N3O4 |
| Molecular Weight | 199.16 g/mol |
| Monoisotopic Mass | 199.05930578 Da |
This table presents theoretical data as detailed experimental fragmentation patterns for this specific adduct are not widely available in public literature.
Thermal Analysis (Thermogravimetric Analysis and Differential Thermal Analysis)
Thermal analysis techniques, including Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA), are employed to study the thermal stability and decomposition behavior of materials. For hydrazinium salts of pyridine-2,4-dicarboxylic acid, these analyses reveal a multi-stage decomposition process.
Studies on a series of hydrazinium 2,n-pyridinedicarboxylates have shown a general decomposition pattern where the initial step involves the endothermic loss of hydrazine. This is followed by the subsequent, often exothermic, decomposition of the remaining pyridinedicarboxylic acid intermediate into gaseous products. The specific temperatures for these events are characteristic of the compound's stoichiometry and crystal structure. For the hydrazinium salts of pyridine-2,4-dicarboxylic acid, the decomposition of hydrazine typically occurs in the temperature range of 200 to 280°C.
Table 2: General Thermal Decomposition Profile for Hydrazinium Pyridine-2,4-dicarboxylate
| Decomposition Stage | Temperature Range (°C) | Thermal Event (DTA) | Mass Loss Event (TGA) |
| 1 | 200 - 280 | Endothermic | Loss of hydrazine (N₂H₄) |
| 2 | > 280 | Exothermic | Decomposition of pyridine-2,4-dicarboxylic acid |
Note: The precise peak temperatures and percentage mass loss for each stage are dependent on experimental conditions and the specific stoichiometry of the salt (mono- or dihydrazinium).
Powder X-ray Diffraction (PXRD) for Bulk Phase Purity and Polymorphism
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of crystalline solids. It is used to confirm the bulk phase purity of a synthesized material and to identify any potential polymorphic forms. Each crystalline solid produces a unique diffraction pattern, which serves as a fingerprint for that specific phase.
Theoretical and Computational Chemistry Investigations
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules. tandfonline.com It is widely applied to pyridine (B92270) derivatives to understand their chemical behavior. researchgate.netrsc.orgrsc.org DFT calculations can be used to predict whether the interaction between an acid and a base, such as pyridine-2,4-dicarboxylic acid and hydrazine (B178648), will result in a neutral cocrystal or an ionic salt, as has been demonstrated for analogous systems like formic acid-pyridine adducts. science.govresearchgate.net
Geometry optimization is a fundamental DFT calculation that determines the lowest energy arrangement of atoms in a molecule. For pyridine derivatives, methods like B3LYP with basis sets such as 6-31+G(d,p) are commonly used to find these stable structures. acs.org
The electronic structure, particularly the Frontier Molecular Orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's reactivity. science.gov The energy gap between HOMO and LUMO indicates the chemical stability of the molecule. Natural Bond Orbital (NBO) analysis is another technique used to study charge transfer and intramolecular interactions, which has been applied to related metallic complexes of pyridine dicarboxylate. tandfonline.com
Table 1: Calculated Properties of Pyridine-2,4-dicarboxylic Acid and Related Derivatives
| Compound | Property | Value | Method | Reference |
|---|---|---|---|---|
| Pyridine-2,4-dicarboxylic acid | pKb | 11.77 | B3LYP/6-31+G(d,p) | acs.org |
| Pyridine-2,4-dicarboxylic acid | Proton Affinity (aq) | 890.8 kJ/mol | B3LYP/6-31+G(d,p) | acs.org |
| Pyridine-2,4-dicarboxylic acid | IC50 vs JMJD2E | 1.4 µM | FDH-coupled assay | dovepress.com |
| 3-(4-methoxybenzylamino)pyridine-2,4-dicarboxylic acid | IC50 vs JMJD2E | 0.3 µM | FDH-coupled assay | dovepress.com |
DFT is a reliable method for predicting vibrational spectra (FTIR and Raman). A normal coordinate analysis of pyridine-2,4-dicarboxylic acid has been performed, assigning the vibrational modes of the molecule. ijera.com For instance, C-Cα in-plane bending modes for 2,4-PDCA have been identified near 110 cm-1 and 226 cm-1 in Raman spectra. ijera.com
Furthermore, Time-Dependent DFT (TD-DFT) is employed to calculate electronic transitions, which correspond to UV-Vis absorption spectra. science.govresearchgate.net This allows for the prediction of the electronic properties and color of the compound. While specific data for the hydrazine salt is unavailable, these methods are standard for the individual components. researchgate.net
The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. tandfonline.comscience.gov For pyridine derivatives, MEP analysis has been used to identify the regions of negative potential, typically around the nitrogen atom and carboxylate oxygens, which are susceptible to electrophilic attack, and positive potential regions, which are prone to nucleophilic attack. researchgate.netacs.org This analysis would be critical in understanding how hydrazine docks with pyridine-2,4-dicarboxylic acid.
Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) Plot Analyses
The stability of a cocrystal involving pyridine-2,4-dicarboxylic acid and hydrazine would be heavily influenced by noncovalent interactions, such as hydrogen bonds and π-π stacking. bath.ac.uk The Quantum Theory of Atoms-in-Molecules (QTAIM) and Noncovalent Interaction (NCI) plot analyses are advanced computational methods used to characterize these weak interactions. researchgate.net
These analyses have been successfully applied to metal-organic frameworks containing pyridine-2,4-dicarboxylic acid to study and quantify π-π stacking interactions between pyridine rings. researchgate.net Such analyses would be essential to confirm and understand the nature of the hydrogen bonds between the carboxylic acid groups of PDCA and the amino groups of hydrazine, as well as potential π-stacking involving the pyridine ring.
Molecular Dynamics Simulations for Conformational Analysis
Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time, including conformational changes and intermolecular interactions. MD studies have been conducted on derivatives of pyridine-2,4-dicarboxylic acid to understand their binding and stability within the active sites of enzymes. researchgate.net For the hydrazine-PDCA compound, MD simulations could be used to explore its conformational landscape, the stability of the hydrogen-bonding network, and its behavior in different solvent environments.
Computational Elucidation of Reaction Mechanisms
DFT calculations are instrumental in elucidating reaction mechanisms by mapping out the potential energy surface, identifying transition states, and calculating reaction barriers. science.gov For example, DFT has been used to study the catalytic mechanism of enzymes inhibited by pyridine-2,4-dicarboxylic acid. nih.gov In the context of the formation of the hydrazine-PDCA compound, computational studies could clarify the proton transfer process, determining whether it is a simple acid-base neutralization leading to a salt or a more complex interaction forming a cocrystal.
Coordination Chemistry and Metal Complexation
Ligand Properties of Pyridine-2,4-dicarboxylic Acid and its Derivatives
Pyridine-2,4-dicarboxylic acid (H₂pdc) is a versatile organic ligand that has garnered significant interest in coordination chemistry. Its ability to form stable complexes with a variety of metal ions stems from the presence of three potential donor atoms: the nitrogen atom of the pyridine (B92270) ring and two oxygen atoms from each of the carboxylate groups. This arrangement allows for multiple modes of coordination, leading to a diversity of structural motifs.
Pyridine-2,4-dicarboxylic acid and its deprotonated forms (pdc²⁻ and Hpdc⁻) can adopt numerous coordination modes, acting as chelating or bridging ligands. The carboxylate groups can bind to metal ions in a monodentate, bidentate, or bridging bidentate fashion. acs.org The pyridine nitrogen can also coordinate to the metal center. This flexibility allows the ligand to act as a μ₃- or μ₄-linker, connecting multiple metal centers to build extended structures like coordination polymers. acs.org
The specific chelation mode influences the coordination geometry around the metal ion. For instance, in a barium complex, the pyridine-2,4-dicarboxylic acid ligand contributes to a distorted bicapped trigonal-prismatic BaNO₇ arrangement. researchgate.net In other complexes, various geometries are observed, including distorted octahedral and square-planar configurations. acs.org For example, a nickel(II) complex features a six-coordinate Ni(II) center with a distorted octahedral {NiN₂O₄} geometry, while a copper(II) complex shows a four-coordinate Cu(I) atom in a distorted square planar {CuN₂O₂} environment. acs.org
Table 1: Selected Coordination Modes of Pyridine-2,4-dicarboxylate (pdc²⁻)
| Coordination Mode | Description | Example Metal Ion | Resulting Geometry | Reference |
|---|---|---|---|---|
| μ₃-linker | Connects three metal centers using the pyridine N and both carboxylate groups. | Ni(II) | Distorted Octahedral | acs.org |
| μ₄-linker | Connects four metal centers. | Ni(II) | Distorted Octahedral | acs.org |
| Tridentate | Binds to a single metal center via the pyridine N and one oxygen from each carboxylate. |
The identity of the metal ion plays a crucial role in determining the final architecture of the coordination complex. The preferred coordination number, geometry, and ionic radius of the metal ion guide the self-assembly process, leading to distinct structures even under identical reaction conditions. acs.org
A clear example of this is seen in the synthesis of coordination polymers using a pyridine-dicarboxylic acid linker. When CuCl₂·2H₂O is used as the metal precursor, a three-dimensional (3D) metal-organic framework (MOF) is formed. acs.org In contrast, using CoCl₂·6H₂O under the same conditions results in a two-dimensional (2D) layered structure. acs.org This highlights how the intrinsic coordination properties of copper(II) and cobalt(II) direct the assembly into different dimensional networks. Similarly, lanthanide ions have been used with pyridine-2,4-dicarboxylic acid to form porous metal-organic frameworks with complex three-dimensional structures. acs.org The reaction of copper(II) nitrate (B79036) with pyridine-2,4-dicarboxylic acid can also yield a mononuclear complex, [Cu(2,4-PDC)₂], demonstrating that even simple discrete molecules can be formed depending on the reaction stoichiometry and conditions. researchgate.net
Hydrazine (B178648) as a Co-ligand or Primary Ligand in Coordination Compounds
Hydrazine (N₂H₄) is a simple diamine molecule that can function as a ligand in a variety of coordination complexes. Despite having two nitrogen atoms, each with a lone pair of electrons, its coordination behavior is distinct from larger, more flexible diamine ligands.
While hydrazine possesses two potential donor nitrogen atoms, it rarely acts as a chelating ligand to a single metal ion. The formation of a three-membered chelate ring (M-N-N) is highly strained and energetically unfavorable. quora.com Consequently, hydrazine typically coordinates in one of two ways:
Monodentate Coordination: Hydrazine binds to a single metal center through one of its nitrogen atoms. This is observed in cationic complexes such as [Co(N₂H₄)₆]²⁺, where six hydrazine molecules act as unidentate ligands. rsc.org
Bridging Coordination: More commonly, hydrazine uses both of its nitrogen atoms to link two different metal centers. This bridging (μ₂) mode is fundamental to the formation of many polymeric structures. For example, in the compound CoCl₂(N₂H₄)₂, the hydrazine molecules bridge cobalt(II) centers to form a polymeric chain. rsc.org
In some specific cases, such as with lanthanide complexes, a side-on (η²) coordination has been suggested, where the N-N bond interacts with the metal center. nih.gov
Table 2: Common Coordination Modes of Hydrazine
| Coordination Mode | Description | Structural Implication | Example | Reference |
|---|---|---|---|---|
| Monodentate | Binds to one metal ion via one N atom. | Forms simple mononuclear or cationic complexes. | [Co(N₂H₄)₆]Cl₂ | rsc.org |
The synthesis of mixed-ligand metal complexes, such as those containing both a pyridine dicarboxylate and hydrazine, typically involves the reaction of a soluble metal salt with the ligands in an appropriate solvent. jptcp.comjchemlett.com The general procedure often entails dissolving the metal salt (e.g., a chloride or nitrate salt) and the primary ligand (like pyridine-2,4-dicarboxylic acid) in a solvent, followed by the addition of the co-ligand (hydrazine). jchemlett.com The reaction mixture is often heated or refluxed to facilitate the formation of the complex, which may then precipitate from the solution upon cooling or after a period of slow evaporation. jptcp.com
Characterization of the resulting mixed-ligand complexes is carried out using a suite of analytical techniques.
Infrared (IR) Spectroscopy is used to confirm the coordination of the ligands to the metal ion by observing shifts in the vibrational frequencies of key functional groups, such as the C=O and C=N bands of the pyridine dicarboxylate and the N-H and N-N bands of hydrazine. jptcp.comlaujet.com
Elemental Analysis determines the empirical formula of the complex, providing the ratio of metal to ligands. su.edu.ly
Magnetic Susceptibility Measurements and UV-Visible Spectroscopy provide information about the electronic structure and coordination geometry of the central metal ion. laujet.com
Structural Diversity of Metal-Hydrazine-Pyridine Dicarboxylate Complexes
The combination of a versatile, multidentate ligand like pyridine-2,4-dicarboxylic acid with a simple, yet effective, bridging ligand like hydrazine is expected to generate significant structural diversity. While specific studies focusing exclusively on the "hydrazine;pyridine-2,4-dicarboxylic acid" system are not extensively detailed in the provided results, the principles of coordination chemistry allow for predictions of the potential architectures.
The structural outcome of such a system would be highly dependent on the choice of the metal ion and the reaction conditions. The pyridine-2,4-dicarboxylate ligand can form robust one-, two-, or three-dimensional networks on its own. acs.orgacs.org The introduction of hydrazine as a co-ligand can modify these networks in several ways:
Pillar Formation: Hydrazine can act as a simple linear bridge, connecting 2D layers built from metal ions and pyridine-dicarboxylate linkers into 3D pillared-layer frameworks.
Network Interpenetration: The presence of the small hydrazine ligand could facilitate the formation of interpenetrated networks, where two or more independent frameworks are intertwined.
Formation of Heterometallic Systems: The flexible coordination offered by the combination of ligands could be used to incorporate different metal ions into the same structure. researchgate.net
Discrete Clusters: Under certain conditions, instead of forming infinite polymers, the ligands could encapsulate a small number of metal ions to form discrete, polynuclear clusters.
The structural diversity arises from the competition and synergy between the two ligands—one offering multiple coordination sites and complex chelation possibilities, and the other providing a simple but strong bridging capability. This interplay allows for fine-tuning of the resulting structures, a key goal in the design of functional coordination materials. nih.govnih.gov
Stability and Reactivity Profiles of Coordination Compounds
The stability and reactivity of coordination compounds derived from hydrazine and pyridine-2,4-dicarboxylic acid are critical determinants of their potential applications. These characteristics are intrinsically linked to the nature of the central metal ion, the coordination environment, and the interplay of the two distinct ligand types. While specific research on mixed-ligand complexes of hydrazine and pyridine-2,4-dicarboxylic acid is limited, valuable insights can be drawn from studies on related systems involving pyridine dicarboxylic acids and hydrazine as ligands.
The stability of metal complexes in solution is quantified by their stability constants (log K). Studies on analogous compounds, such as those with pyridine-2,6-dicarboxylic acid, reveal that the stability of the resulting complexes is influenced by the metal ion and the solvent system. For instance, stability constants for complexes of Cd(II), Ni(II), Cu(II), and Co(II) with pyridine-2,6-dicarboxylic acid have been measured, showing that the stoichiometry of the complexes is typically 1:2 (metal:ligand). researchgate.net The stability of these complexes tends to increase with rising temperature and with an increasing percentage of methanol (B129727) in water-methanol binary solvent systems. researchgate.net In a different study, a pyridine dicarboxylate-based hydrazone Schiff base was synthesized and its complex with Ni(II) was found to have a binding constant (Ka) of 3.07 × 10³ M⁻². nih.gov This suggests a moderate stability for this type of complex.
The reactivity of these coordination compounds is multifaceted. The pyridine dicarboxylate moiety, with its carboxylate and pyridine nitrogen donors, offers multiple coordination sites. The reactivity of pyridine itself in coordination complexes is well-established; it can undergo electrophilic substitution and reacts with many Lewis acids at the nitrogen atom. jscimedcentral.com In the context of mixed-ligand complexes, the reactivity can be tuned by the nature of the ligands. For example, the reaction of certain Fe(II) complexes with pyridine-substituted thiosemicarbazone ligands with hydrogen peroxide leads to the oxidation of the complex rather than the metal center. rsc.org This highlights the potential for the ligand framework to be an active participant in the reactivity of the complex.
Table 1: Stability Constants of Related Metal Complexes
| Metal Ion | Ligand System | Stability Constant (log K) | Stoichiometry (Metal:Ligand) | Reference |
|---|---|---|---|---|
| Ni(II) | Pyridine dicarboxylate hydrazone Schiff base | 3.07 x 10³ M⁻² (Ka) | 1:2 | nih.gov |
| Cd(II) | Pyridine-2,6-dicarboxylic acid | Varies with solvent | 1:2 | researchgate.net |
| Ni(II) | Pyridine-2,6-dicarboxylic acid | Varies with solvent | 1:2 | researchgate.net |
| Cu(II) | Pyridine-2,6-dicarboxylic acid | Varies with solvent | 1:2 | researchgate.net |
| Co(II) | Pyridine-2,6-dicarboxylic acid | Varies with solvent | 1:2 | researchgate.net |
Table 2: Thermal Decomposition Data for Related Mixed Ligand Complexes
| Complex Type | Decomposition Steps | Temperature Range (°C) | Final Product | Reference |
|---|---|---|---|---|
| [Ni(Schiff base)(pyridine)₂]Cl | Multiple | 313 - 656 | NiO | bas.bg |
Table 3: List of Compounds Mentioned
| Compound Name |
|---|
| This compound |
| Pyridine-2,6-dicarboxylic acid |
| Pyridine dicarboxylate hydrazone Schiff base |
| Fe(II) complexes of pyridine-substituted thiosemicarbazone |
| Ni(II) mixed ligand complexes with Schiff bases and pyridine |
| Cadmium(II) |
| Nickel(II) |
| Copper(II) |
Supramolecular Chemistry and Crystal Engineering
Design and Synthesis of Co-crystals and Molecular Salts
The formation of co-crystals and molecular salts is a fundamental approach in crystal engineering to modify the physicochemical properties of solid materials. This involves the combination of two or more different molecules in a crystalline lattice through non-covalent interactions.
Utilizing Pyridine-2,4-dicarboxylic Acid as a Co-former
Pyridine-2,4-dicarboxylic acid is a versatile co-former in the design of co-crystals and molecular salts. Its structure incorporates both hydrogen bond donor groups (the carboxylic acids) and a hydrogen bond acceptor site (the nitrogen atom of the pyridine (B92270) ring) nih.govstrath.ac.uk. This combination of functional groups allows it to form robust and predictable hydrogen-bonding motifs with a variety of molecules nih.gov.
In the context of forming a compound with hydrazine (B178648), pyridine-2,4-dicarboxylic acid acts as a scaffold, presenting its carboxylic acid groups for interaction with the amine groups of hydrazine. The relative acidity of the carboxylic acid groups and the basicity of the hydrazine molecule will determine whether the resulting compound is a co-crystal (where neutral molecules are held together by hydrogen bonds) or a molecular salt (where proton transfer occurs from the acid to the base, resulting in an ionic pair).
Role of Hydrazine and its Derivatives in Supramolecular Assembly
Hydrazine and its derivatives are valuable components in supramolecular chemistry due to their capacity to act as effective hydrogen bond donors. The two nitrogen atoms of hydrazine can each participate in hydrogen bonding, allowing for the formation of extended networks.
Identification and Characterization of Supramolecular Synthons
Supramolecular synthons are specific, recurring patterns of intermolecular interactions that can be used to design and predict crystal structures mdpi.com. The interaction between a carboxylic acid and a pyridine ring, known as the carboxylic acid-pyridine supramolecular synthon, is a particularly robust and well-studied motif strath.ac.uknih.gov. This synthon is characterized by a strong O-H···N hydrogen bond between the carboxylic acid proton and the pyridine nitrogen nih.gov.
Engineering of Hydrogen Bonded Frameworks
The deliberate design of crystalline materials with specific network topologies is a central goal of crystal engineering. By selecting molecular components with appropriate functional groups and geometries, it is possible to construct one-, two-, or three-dimensional hydrogen-bonded frameworks.
The combination of pyridine-2,4-dicarboxylic acid and hydrazine provides a system ripe for the engineering of such frameworks. The difunctional nature of both molecules allows for the propagation of hydrogen bonding interactions in multiple directions. For instance, hydrazine molecules can act as pillars, connecting layers of pyridine-2,4-dicarboxylic acid molecules.
Detailed structural analysis of hydrazine adducts with analogous pyrazine dicarboxylic acids demonstrates the formation of extended hydrogen bond networks where hydrazine's nitrogen atoms act as donors to both the carboxylate oxygen atoms and the hetero-ring nitrogen atoms benthamopenarchives.com. This results in the formation of molecular layers, with the hydrazine cations bridging the dicarboxylate anions through hydrogen bonds researchgate.net. The planarity and dihedral angles of the carboxylic groups relative to the aromatic ring are critical factors in determining the dimensionality and packing of the resulting framework researchgate.netbenthamopenarchives.com. Short, strong hydrogen bonds between adjacent acid molecules can also contribute to the formation of molecular ribbons and layered structures researchgate.net.
Formation of Porous Coordination Polymers and Frameworks
While the direct interaction of hydrazine and pyridine-2,4-dicarboxylic acid primarily leads to hydrogen-bonded networks, these components can also be utilized in the synthesis of porous coordination polymers (PCPs) or metal-organic frameworks (MOFs). In this context, the organic molecules act as linkers that coordinate to metal ions to form extended, often porous, structures.
Pyridine-2,4-dicarboxylic acid is a known linker for the construction of porous lanthanide metal-organic frameworks. These materials can exhibit significant surface areas and gas adsorption capabilities after the removal of solvent molecules from their pores. The structure and porosity of these frameworks are influenced by the specific lanthanide metal used and the synthesis conditions.
While there is no direct evidence of "Hydrazine;pyridine-2,4-dicarboxylic acid" being used as a pre-assembled linker in PCP formation, the individual components are relevant. Hydrazine derivatives can also be incorporated into coordination polymers. For example, 1,2-bis(4-pyridyl)hydrazine has been used to construct flexible porous coordination polymers.
Reactivity and Advanced Reaction Mechanisms
Transformations of the Hydrazine (B178648) Moiety within Pyridine-2,4-dicarboxylic Acid Systems
The hydrazine functional group, typically in the form of a carbohydrazide (B1668358) or dihydrazide derived from pyridine-2,4-dicarboxylic acid, is a versatile synthon in organic chemistry. Its primary reactivity stems from the nucleophilicity of the terminal nitrogen atom, which readily engages in condensation and cyclization reactions.
A fundamental transformation of the hydrazine group is its reaction with carbonyl compounds (aldehydes and ketones) to form hydrazones, a class of Schiff bases. mdpi.com This condensation reaction is a cornerstone of hydrazide chemistry, proceeding through the nucleophilic attack of the hydrazine's terminal amino group on the electrophilic carbonyl carbon, followed by dehydration. nih.gov For systems derived from pyridine-2,4-dicarboxylic acid, the corresponding dihydrazide can react with two equivalents of an aldehyde or ketone to yield bis-hydrazones. arkat-usa.org
The general reaction involves the condensation of a pyridine (B92270) carbohydrazide with a carbonyl compound. For instance, pyridine-4-carboxylic acid hydrazide (isonicotinic acid hydrazide) is a well-studied precursor for a multitude of hydrazone derivatives. rsc.org The resulting hydrazide-hydrazone moiety features a characteristic -CO-NH-N=C- linkage. mdpi.com Spectroscopic methods are key for identifying these structures; the IR spectrum typically shows signals for -NH-, C=O, and C=N groups, while 1H NMR reveals characteristic signals for the azomethine proton (-CH=) and the amide proton (-NH-). mdpi.com
A variety of pyridine-based hydrazones have been synthesized by reacting the corresponding hydrazides with different carbonyl compounds. nih.govnih.govrsc.org These reactions are often carried out in a suitable solvent like ethanol (B145695) or dioxane and may be catalyzed by a small amount of acid. nih.govnih.gov
| Reactant 1 (Hydrazide) | Reactant 2 (Carbonyl Compound) | Product (Hydrazone/Schiff Base) | Reference |
| Cyanoacetyl hydrazine | 3-Acetylpyridine | N'-[1-(pyridin-3-yl)ethylidene]cyanoacetohydrazide | nih.gov |
| 2-Hydroxybenzohydrazide | Diethyl 2-formyl-6-methyl-4-(4-nitrophenyl)pyridine-3,5-dicarboxylate | Pyridine dicarboxylate based hydrazone Schiff base (DAS) | nih.govrsc.org |
| Pyridine-2,6-dicarbohydrazide | Benzil | Macrocyclic bis-Schiff base | longdom.org |
| 4-Aminobenzoic acid hydrazide | 2,4-Dihydroxybenzaldehyde | (E)-N'-(2,4-dihydroxybenzylidene)-4-aminobenzohydrazide | rsc.org |
This table presents examples of hydrazone and Schiff base formation from various hydrazides, including those with pyridine scaffolds, illustrating the general reaction pathway.
The hydrazide functionality is a powerful tool for the synthesis of a wide array of heterocyclic compounds through cyclocondensation reactions. researchgate.net These reactions typically involve the reaction of the hydrazide with a molecule containing two electrophilic centers, leading to the formation of a new ring system. Pyridine-2,4-dicarboxylic acid dihydrazide serves as a precursor to bis-heterocyclic systems or macrocycles.
For example, acyl hydrazides are valuable intermediates for preparing heterocyclic compounds such as 1,3,4-thiadiazoles. researchgate.net The reaction of a pyridine carbohydrazide with reagents like carbon disulfide or isothiocyanates can lead to the formation of five-membered heterocyclic rings. researchgate.net
Furthermore, the reaction of pyridine dicarboxylic anhydrides with hydrazine hydrate (B1144303) is a known route to form fused heterocyclic systems. researchgate.net While studies have detailed the reactivity of 2,3-pyridine dicarboxylic anhydride, the principles can be extended to the 2,4-isomer. researchgate.net The dihydrazide of pyridine-2,4-dicarboxylic acid can undergo cyclocondensation with 1,3-dicarbonyl compounds or α,β-unsaturated ketones to yield pyridines and other related heterocycles. youtube.comabertay.ac.uk These industrial-scale preparations often involve the reaction of a 1,5-dicarbonyl equivalent with an ammonia (B1221849) or hydrazine source. youtube.com The resulting poly-substituted pyridines are of significant interest in medicinal chemistry. nih.govresearchgate.net A five-component cascade reaction has been developed to produce highly functionalized N-fused heterocyclic compounds, demonstrating the versatility of hydrazide precursors in complex cyclizations. rsc.org
Pyridine Ring Functionalization and Electrophilic/Nucleophilic Reactivity
The pyridine ring is an electron-deficient aromatic system, a characteristic that is further intensified in pyridine-2,4-dicarboxylic acid due to the presence of two electron-withdrawing carboxyl groups. This electronic nature dictates its reactivity towards substitution reactions. nih.gov
Electrophilic Aromatic Substitution (EAS):
The pyridine ring is significantly less reactive towards electrophilic attack than benzene, often compared to a highly deactivated ring like nitrobenzene. quimicaorganica.orgyoutube.com The reasons for this low reactivity are twofold: the electronegative nitrogen atom reduces the electron density of the ring via an inductive effect (-I effect), and in the acidic media required for many EAS reactions (e.g., nitration, sulfonation), the nitrogen atom becomes protonated, forming a pyridinium (B92312) ion. quimicaorganica.orgrsc.org This positive charge further deactivates the ring towards attack by electrophiles.
When electrophilic substitution does occur, it happens under vigorous conditions and preferentially at the C-3 and C-5 positions (meta to the nitrogen). quimicaorganica.orgquora.compearson.com This regioselectivity is governed by the stability of the cationic intermediate (sigma complex or Wheland intermediate). quimicaorganica.org Attack at C-2, C-4, or C-6 results in a resonance form where the positive charge resides on the electronegative nitrogen, which is highly unfavorable. youtube.comquora.com In the case of pyridine-2,4-dicarboxylic acid, the powerful deactivating effect of the two carboxyl groups at the 2- and 4-positions makes electrophilic substitution on the ring exceedingly difficult.
Nucleophilic Aromatic Substitution (SNAr):
Conversely, the electron-deficient nature of the pyridine ring makes it highly susceptible to nucleophilic attack, particularly at the C-2, C-4, and C-6 positions (ortho and para to the nitrogen). uoanbar.edu.iqquora.comstackexchange.com The stability of the anionic intermediate (a Meisenheimer-type complex) is key to understanding this preference. stackexchange.com When a nucleophile attacks at the C-2 or C-4 position, a resonance structure can be drawn where the negative charge is placed on the electronegative nitrogen atom, providing significant stabilization. uoanbar.edu.iqstackexchange.com This is not possible for attack at the C-3 or C-5 positions.
In pyridine-2,4-dicarboxylic acid, the 2- and 4-positions are already substituted. However, if a leaving group (such as a halogen) were present on the ring, nucleophilic displacement would be highly activated at these positions. The direct C-H functionalization of pyridines is a modern approach to bypass some of the inherent reactivity challenges, though it can be difficult to control the regioselectivity. rsc.orgchemrxiv.org
| Reaction Type | Reactivity of Pyridine Ring | Preferred Position(s) | Rationale | Reference |
| Electrophilic Substitution | Strongly Deactivated | C-3, C-5 | Avoids placing a positive charge on the electronegative nitrogen atom in the reaction intermediate. | quimicaorganica.orgyoutube.comquora.com |
| Nucleophilic Substitution | Activated | C-2, C-4, C-6 | Allows for stabilization of the negative charge in the reaction intermediate by the electronegative nitrogen atom. | uoanbar.edu.iqquora.comstackexchange.com |
This table summarizes the general reactivity and regioselectivity of the pyridine nucleus toward electrophilic and nucleophilic substitution.
Study of Intermediates and Transition States
The mechanisms of reactions involving the pyridine nucleus have been investigated through computational and experimental studies, providing insight into the key intermediates and transition states that govern the reaction outcomes.
In electrophilic aromatic substitution reactions, such as the nitration of pyridine with the nitronium ion (NO₂⁺), the process occurs via a stepwise polar mechanism. rsc.org The reaction proceeds through the formation of a labile tetrahedral cationic intermediate, also known as a sigma complex or Wheland intermediate. quimicaorganica.orgrsc.org Computational studies using Molecular Electron Density Theory (MEDT) have elucidated the energetics of these pathways. While the nitration of pyridine itself has a low activation Gibbs free energy, the strongly acidic reaction conditions lead to the formation of the protonated pyridinium species, which is highly deactivated and prevents the reaction from occurring experimentally. rsc.org
For nucleophilic aromatic substitution, the rate-determining step is typically the initial attack of the nucleophile to form a high-energy anionic intermediate (a Meisenheimer complex), which disrupts the ring's aromaticity. stackexchange.com The stability of this intermediate dictates the feasibility and regioselectivity of the reaction. As discussed previously, intermediates formed from attack at the C-2 and C-4 positions are significantly stabilized by resonance, as the negative charge can be delocalized onto the ring nitrogen. uoanbar.edu.iqstackexchange.com This stabilization lowers the energy of the transition state leading to this intermediate, explaining the kinetic preference for substitution at these positions.
Advanced Applications in Chemical Science
Catalysis and Organocatalysis
The structural features of the pyridine-2,4-dicarboxylic acid moiety, namely the heterocyclic nitrogen atom and two carboxylate groups, make it an exceptional building block for developing novel catalytic systems. These range from heterogeneous catalysts like Metal-Organic Frameworks (MOFs) to sophisticated ligands for homogeneous catalysis.
Metal-Organic Framework (MOF) Catalysts
Pyridine-2,4-dicarboxylic acid is a well-established linker for the synthesis of Metal-Organic Frameworks (MOFs). These crystalline materials, which consist of metal ions or clusters connected by organic linkers, are valued for their high porosity and tunable catalytic sites. The 2,4-PDCA linker can coordinate with metal centers through its nitrogen atom and one or both carboxylate groups, leading to diverse and stable framework topologies.
Research has demonstrated the construction of porous lanthanide-based MOFs using 2,4-PDCA that exhibit significant gas adsorption capabilities. acs.org Furthermore, MOFs built with related pyridine (B92270) dicarboxylate linkers have shown significant catalytic activity. For instance, a copper-based MOF demonstrated high efficiency as a heterogeneous catalyst for oxidative C–H activation via N–H bond coupling. inomar.edu.vn Another study focused on immobilizing iron and cobalt pyridine dicarboxamide complexes within a MOF to create single-site heterogeneous catalysts, a strategy that overcomes challenges in synthesizing similar homogeneous molecules. morressier.com The hydrazine (B178648) component of the title salt could be incorporated as a guest molecule within the pores of a 2,4-PDCA-based MOF or potentially participate as a secondary ligand, influencing the catalytic environment.
Ligand Design for Selective Chemical Transformations
The 2,4-PDCA molecule is a versatile ligand for designing metal complexes that can catalyze selective chemical transformations. Its ability to act as a tridentate pincer-type ligand allows for the creation of stable complexes with well-defined geometries. The resulting metal centers can be engineered for specific catalytic reactions. morressier.com Coordination polymers constructed from adaptable pyridine-dicarboxylic acid linkers have been shown to be active catalysts for Knoevenagel condensation reactions. acs.org
Hydrazine is also a known ligand in coordination chemistry, often acting as a bridging unit between two metal centers. The combination of the 2,4-PDCA anion and the hydrazinium (B103819) cation in a single compound provides a ready source of two distinct and functional components for designing complex, multi-metallic catalytic systems for selective transformations.
Materials Science and Functional Materials
The ability of Hydrazine;pyridine-2,4-dicarboxylic acid's components to self-assemble into ordered, high-dimensional structures places them at the forefront of research into new functional materials, including advanced polymers and materials with unique optical properties.
Polymeric Materials and Coordination Polymers
Pyridine-2,4-dicarboxylic acid is a valuable monomer for creating both coordination polymers and traditional polyesters. wur.nl In coordination polymers, the 2,4-PDCA linker connects metal ions to form one-, two-, or three-dimensional networks. acs.orgacs.org The specific structure depends on the metal ion used and the reaction conditions, allowing for the engineering of materials with tailored properties. acs.orgrsc.org For example, polymers functionalized with pyridine dicarboxylic acid have been developed for the specific purpose of capturing thorium ions from aqueous solutions. researchgate.net
The title compound, this compound, is itself a form of supramolecular polymer. It is an ionic adduct where protons from the dicarboxylic acid transfer to the basic hydrazine molecule, forming hydrazinium cations and pyridine-2,4-dicarboxylate anions. nih.gov These ions arrange into ordered crystal lattices stabilized by extensive hydrogen bonding. This principle of forming structured materials via non-covalent interactions has also been demonstrated in a cocrystal of 2,4-PDCA and the amino acid serine, which forms a three-dimensional network. nih.gov
Interactive Table: Examples of Polymers Derived from Pyridine Dicarboxylic Acids
| Polymer Type | Linker/Monomer | Metal/Co-monomer | Dimensionality | Application/Feature | Reference |
| Coordination Polymer | Pyridine-2,4-dicarboxylic acid | Lanthanides (Ce, Pr, Sm, Eu, Tb) | 3D | Porous, Gas Adsorption, Luminescence | acs.org |
| Coordination Polymer | 4,4'-(Pyridine-3,5-diyl)dibenzoic acid | Copper(II) | 3D | Catalysis (Knoevenagel) | acs.org |
| Polyester | Pyridine dicarboxylic acid | Diols | N/A | Potential sustainable materials | wur.nl |
| Functionalized Polymer | Pyridine 2,5-dicarboxylic acid | Polyvinyl alcohol/polyamide | N/A | Thorium ion adsorption | researchgate.net |
Exploration of Luminescent and Optoelectronic Properties
The incorporation of the 2,4-PDCA ligand into metal-organic frameworks has led to materials with interesting photoluminescent properties. Lanthanide MOFs constructed with 2,4-PDCA have been investigated for their luminescence. acs.orgresearchgate.net In one study, an unusual increase in the emission intensity of Europium and Terbium-based MOFs was observed as solvent molecules were removed from the pores, suggesting applications in chemical sensing. acs.org
In the broader field of optoelectronics, pyridine-derived molecules are recognized for their excellent properties. They have been used as interfacial defect passivation agents in perovskite solar cells, where they reduce charge recombination and improve device performance and stability. acs.org The inherent electronic characteristics of the pyridine ring system within the 2,4-PDCA structure suggest its potential utility in the design of novel optoelectronic materials.
Mechanistic Biological Activity Studies (Non-Clinical)
The pyridine-2,4-dicarboxylic acid component of the title compound is a potent modulator of a specific class of enzymes, demonstrating significant, non-clinical biological activity. Its mechanism of action has been explored in both plant and human cell systems.
2,4-PDCA is a structural analog of 2-oxoglutarate and functions as a competitive inhibitor of 2-oxoglutarate-dependent dioxygenases (2-ODDs). frontiersin.orgnih.gov This broad class of enzymes plays critical roles in metabolism, epigenetics, and signaling.
In plants, application of 2,4-PDCA to tomato seedlings was shown to inhibit root and hypocotyl growth in a dose-dependent manner. frontiersin.orgnih.gov This effect was linked to a decrease in the cellular content of hydroxyproline (B1673980), a key component of hydroxyproline-rich glycoproteins (HRGPs) like extensins and arabinogalactan (B145846) proteins (AGPs). These proteins are essential for cell wall structure and signaling. The inhibition of prolyl 4-hydroxylases (P4Hs), the 2-ODD enzymes that synthesize hydroxyproline, leads to defects in cell wall glycosylation and altered cell morphology. frontiersin.org
In human systems, 2,4-PDCA is recognized as an inhibitor of the Jumonji-C (JmjC) domain-containing family of histone lysine (B10760008) demethylases (KDMs), which are also 2-ODD enzymes. acs.org These enzymes are crucial epigenetic regulators that remove methyl groups from histones, thereby influencing gene expression. For instance, 2,4-PDCA inhibits JMJD5, an enzyme implicated in cell cycle regulation. acs.org Further research has focused on creating 5-substituted derivatives of 2,4-PDCA to develop inhibitors with high selectivity for JMJD5 over other human 2-ODD enzymes, which could serve as chemical probes to study its biological roles. acs.org Additionally, a diethyl ester derivative of 2,4-PDCA has been shown to stabilize the Hypoxia-Inducible Factor-1 alpha (HIF-1α) protein, another process regulated by 2-ODD enzymes. nih.gov
Interactive Table: Non-Clinical Biological Targets of Pyridine-2,4-dicarboxylic Acid (2,4-PDCA)
| Target Enzyme Class | Specific Enzyme(s) | System Studied | Observed Effect | Mechanism | Reference |
| 2-Oxoglutarate Dioxygenases | Prolyl 4-Hydroxylases (P4Hs) | Tomato Seedlings | Inhibition of root/hypocotyl growth | Decreased hydroxyproline content, defective cell wall glycoproteins | frontiersin.orgnih.gov |
| 2-Oxoglutarate Dioxygenases | Jumonji-C (JmjC) Histone Demethylases | Human Cells | Epigenetic modulation | Inhibition of KDM enzymes (e.g., JMJD5) | acs.org |
| 2-Oxoglutarate Dioxygenases | HIF Prolyl Hydroxylases | Human Keratinocytes | Stabilization of HIF-1α protein | Inhibition of HIF-1α degradation pathway (by diethyl ester derivative) | nih.gov |
Enzyme Inhibition Mechanisms
Pyridine-2,4-dicarboxylic acid (PDCA), a core component of the title compound, is recognized as a structural analog of 2-oxoglutarate (2-OG). This structural similarity allows it to act as a competitive inhibitor for a class of enzymes known as 2-oxoglutarate-dependent dioxygenases (2-ODDs). frontiersin.org These enzymes play crucial roles in various biological processes, including histone demethylation and prolyl hydroxylation.
One of the well-studied targets of PDCA is the Jumonji-C (JmjC) domain-containing protein 5 (JMJD5), a 2OG-dependent oxygenase. nih.gov PDCA competes with the natural substrate, 2-oxoglutarate, for the active site of the enzyme, thereby inhibiting its catalytic activity. nih.govacs.org The inhibitory mechanism involves the coordination of the pyridine nitrogen and the carboxylate groups to the Fe(II) center in the enzyme's active site, mimicking the binding of 2-OG. This competitive inhibition has been demonstrated to affect cellular processes linked to JMJD5 function, such as cell cycle progression and replication. acs.org
Furthermore, derivatives of pyridine-2-carboxylic acid have shown inhibitory activity against other enzymes like α-amylase and carboxypeptidase A. nih.gov The presence of the hydrazine group in this compound could potentially introduce additional interactions with enzyme active sites, possibly leading to enhanced or altered inhibitory profiles. Hydrazide-containing compounds have been explored as inhibitors for enzymes like lysyl oxidase, where the hydrazide group acts as a reactive functionality. researchgate.net
Table 1: Inhibition of Various Enzymes by Pyridine-2,4-dicarboxylic Acid and Related Compounds
| Compound/Derivative | Target Enzyme(s) | Mechanism of Inhibition | Reference |
| Pyridine-2,4-dicarboxylic acid (PDCA) | 2-oxoglutarate-dependent dioxygenases (e.g., JMJD5, P4Hs) | Competitive inhibitor, structural analog of 2-oxoglutarate. | frontiersin.orgnih.gov |
| 5-aminoalkyl-substituted PDCA derivatives | JMJD5 | 2OG-competing inhibitor with increased selectivity. | acs.org |
| Pyridine-2-carboxylic acid analogs | α-amylase, Carboxypeptidase A | Not specified. | nih.gov |
| Hydrazide derivatives | Lysyl oxidase | Irreversible inhibition. | researchgate.net |
Interactions with Biomolecules (e.g., DNA binding mechanisms)
The interaction of small molecules with DNA is a critical area of study for the development of new therapeutic agents. Small molecules can bind to DNA through several non-covalent mechanisms, including intercalation between base pairs, binding within the major or minor grooves, and electrostatic interactions with the phosphate (B84403) backbone. cmjpublishers.com
While direct studies on the DNA binding of this compound are not extensively reported, the interactions of its constituent moieties with DNA have been investigated. Pyridine-4-carbohydrazide derivatives have been shown to bind to DNA, with computational and spectroscopic studies suggesting that these interactions are significant. cmjpublishers.com The proposed binding modes often involve the insertion of the planar pyridine ring into the DNA grooves, potentially causing conformational changes in the DNA helix. jinjingchemical.com
Antimicrobial Activity Investigations (Focus on mechanism of action)
The search for new antimicrobial agents is driven by the increasing prevalence of drug-resistant pathogens. Hydrazide-hydrazone derivatives and metal complexes of pyridine dicarboxylic acids are two classes of compounds that have demonstrated significant antimicrobial properties. nih.govnih.gov
The mechanism of action for many hydrazide-containing compounds is believed to involve the chelation of metal ions that are essential for the survival and growth of microorganisms. researchgate.net These metal ions often serve as cofactors for various enzymes involved in critical metabolic pathways. By sequestering these ions, the compounds effectively inhibit enzyme function, leading to a bacteriostatic or bactericidal effect.
Another proposed mechanism for hydrazide derivatives is the inhibition of specific enzymes, such as DNA gyrase, which is essential for bacterial DNA replication. nih.gov Some pyridine-based compounds have been found to inhibit bacterial growth by interfering with cell wall synthesis or by disrupting the integrity of the cell membrane. nih.gov
Transition metal complexes of pyridine-2,6-dicarboxylic acid have shown activity against a range of bacteria, including Escherichia coli, Bacillus subtilis, and Staphylococcus aureus, as well as various fungi. researchgate.net The enhanced antimicrobial activity of these complexes compared to the free ligands is often attributed to the chelation theory, which suggests that the coordination of the metal ion reduces its polarity, increases the lipophilicity of the complex, and facilitates its transport across the microbial cell membrane.
The combination of the pyridine-2,4-dicarboxylic acid scaffold with a hydrazine group in the title compound suggests that it could exhibit antimicrobial activity through one or more of these mechanisms. The presence of multiple coordination sites (nitrogen and oxygen atoms) would make it an effective chelating agent for essential metal ions.
Table 2: Antimicrobial Activity of Related Hydrazide and Pyridine Derivatives
| Compound Class | Target Organisms | Potential Mechanism of Action | Reference(s) |
| Hydrazide-hydrazones | Pseudomonas aeruginosa, Staphylococcus aureus, Escherichia coli | Inhibition of DNA gyrase. | nih.gov |
| Transition metal complexes of hydrazone ligands | Mycobacterium tuberculosis, various bacteria and fungi | Chelation of essential metal ions, inhibition of metabolic pathways. | nih.gov |
| Transition metal complexes of pyridine-2,6-dicarboxylic acid | E. coli, B. subtilis, S. aureus, Candida albicans | Chelation, enhanced transport across cell membranes. | researchgate.net |
| Pyridine-4-carbohydrazide derivatives | Candida albicans | Not specified. | mdpi.com |
Sensors and Detection Systems Development
The development of chemical sensors for the detection of environmentally and biologically important species is a rapidly growing field. Fluorescent chemosensors, in particular, offer high sensitivity and selectivity. Pyridine dicarboxylic acid derivatives have been utilized in the design of fluorescent probes for the detection of metal ions. nih.gov
For instance, pyridine-2,6-dicarboxylic acid has been employed as a "turn-off" fluorescent sensor for Cu(II) ions in aqueous media. nih.gov The fluorescence of the pyridine ring is quenched upon coordination with the copper ion. Similarly, lanthanide complexes incorporating pyridine-2,4-dicarboxylic acid have been investigated for their luminescence properties, which can be modulated by the presence of specific analytes, making them suitable for sensing applications. researchgate.netacs.org
On the other hand, various chemical probes have been designed for the detection of hydrazine, which is a toxic and environmentally hazardous compound. mdpi.com These sensors often rely on a chemical reaction between the probe and hydrazine that results in a measurable change in fluorescence or color.
Given these precedents, the compound this compound has the potential to be developed into a dual-purpose sensor. The pyridine-dicarboxylic acid portion could serve as a recognition and signaling unit for metal ions, while the hydrazine moiety could be a reactive site for the detection of specific aldehydes or ketones, or it could be the target for detection by other sensor systems. The intramolecular interaction between the hydrazine group and the pyridine dicarboxylic acid core could also lead to unique photophysical properties that could be exploited in the design of novel sensors.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
